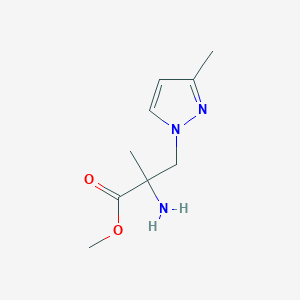

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Description

Methyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole-containing amino ester characterized by a branched propanoate backbone with a 3-methyl-substituted pyrazole ring. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates in drug development, such as telotristat ethyl derivatives . The 3-methyl group on the pyrazole ring and the methyl ester moiety are critical for its physicochemical properties, including solubility and metabolic stability.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-3-(3-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-9(2,10)8(13)14-3/h4-5H,6,10H2,1-3H3 |

InChI Key |

XAMZMTKNEDHEDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions where the pyrazole moiety is introduced onto a propanoate backbone bearing amino and methyl substituents. The key starting materials often include 3-methyl-1H-pyrazole and suitable amino acid esters or acrylate derivatives.

Specific Synthetic Routes

Nucleophilic Substitution Using Pyrazole and Amino Esters

One common approach involves reacting 3-methyl-1H-pyrazole with amino esters such as methyl 2-amino-2-methylpropanoate under basic conditions. Bases like sodium hydride or potassium carbonate facilitate the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of the ester or acrylate intermediate, yielding the desired substituted propanoate ester.

Condensation Reactions

Condensation of pyrazole aldehydes with amino esters in basic media (e.g., sodium hydroxide in ethanol) can construct the propanoate backbone with the pyrazole ring attached. This method benefits from relatively mild conditions and moderate to good yields.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the reaction kinetics of pyrazole-containing intermediates. Reactions conducted at 70°C, 160 W power, and 200 psi pressure can reduce reaction times from hours to minutes while maintaining or improving yields.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | NaOH/EtOH, 30 min, Room Temperature | 70-85 | Mild conditions, straightforward procedure |

| Microwave-Assisted | 70°C, 160 W, 3-5 min, 200 psi | 85 | Rapid reaction, energy efficient |

| Nucleophilic Substitution | 3-methyl-1H-pyrazole, base (NaH/K2CO3), solvent | 65-80 | Requires careful control of base and temperature |

| Click Chemistry (CuAAC) | CuSO4, sodium ascorbate, tert-butanol, RT | ~70 | Useful for heterocycle introduction, adaptable |

Summary Table of Key Parameters

| Parameter | Typical Range/Value |

|---|---|

| Reaction Temperature | Room temperature to 70°C |

| Reaction Time | 3 minutes (microwave) to 16 hours (condensation) |

| Yield | 65-85% |

| Common Solvents | Ethanol, methanol, tert-butanol |

| Catalysts/Bases | NaOH, NaH, K2CO3, CuSO4 (for click chemistry) |

| Purification Techniques | Recrystallization, chromatography |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The amino and ester groups can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound differs from its analogs primarily in the position of methyl groups on the pyrazole ring and the ester functional group. Key analogs include:

Key Observations :

Physicochemical Properties

- Thermal Stability : Methyl esters (target compound) may degrade faster at elevated temperatures than ethyl analogs, as seen in telotristat intermediates .

Research Findings and Challenges

- Stability Issues : Discontinuation of 4-methyl and unsubstituted analogs () highlights the importance of substituent positioning for chemical stability .

Biological Activity

Methyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate, also known by its chemical structure and CAS number 1249064-44-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. The IUPAC name is methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate, with a molecular formula of and a molecular weight of approximately 169.21 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate |

| CAS Number | 1249064-44-5 |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 169.21 g/mol |

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific metalloproteinases, particularly meprin α and β. These enzymes have been implicated in various pathological conditions, including cancer progression and vascular diseases. The compound acts as a selective inhibitor, which is crucial for therapeutic applications.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy in inhibiting meprin enzymes:

- Selectivity : The compound shows a higher selectivity for meprin α over meprin β, making it a promising candidate for further development as a therapeutic agent targeting diseases associated with these proteases .

- Potency : It has been reported that derivatives of pyrazole compounds exhibit potent inhibitory effects on meprin α, with IC50 values indicating significant enzyme inhibition at low concentrations .

Case Study 1: Cancer Research

In a study focusing on colorectal cancer, this compound was tested for its effects on cancer cell migration. The results indicated that the compound inhibited cell migration effectively, suggesting potential use in cancer therapeutics by targeting meprin α's pro-migratory role .

Case Study 2: Vascular Diseases

Another study explored the role of meprin β in vascular diseases such as arteriosclerosis. The compound's ability to inhibit this enzyme suggests it may help mitigate vascular remodeling processes linked to these conditions .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is essential. Below is a summary table highlighting key differences in their biological activities:

| Compound Name | Meprin α Inhibition (IC50) | Meprin β Inhibition (IC50) | Selectivity Ratio |

|---|---|---|---|

| Methyl 2-amino-2-methyl-3-(3-methyl-pyrazol) | Low μM | Moderate μM | High |

| Pyrazole Derivative A | High nM | Low μM | Moderate |

| Pyrazole Derivative B | Moderate μM | High μM | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation between methyl acrylate derivatives and hydrazine hydrate to form the pyrazole ring. Ethanol or methanol are common solvents, with catalysts like triethylamine enhancing reaction rates . Reaction progress is monitored via thin-layer chromatography (TLC), and yields are improved by controlling temperature (60–80°C) and pH (neutral to slightly basic). For industrial scaling, continuous flow reactors optimize efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the pyrazole ring and methyl/amino groups, while mass spectrometry (MS) confirms molecular weight (211.26 g/mol) . Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.